molecular formula BNiOW B14238975 CID 71441925 CAS No. 532989-25-6

CID 71441925

Cat. No.: B14238975
CAS No.: 532989-25-6
M. Wt: 269.35 g/mol
InChI Key: MPKXMAYPLSRJAC-UHFFFAOYSA-N
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Description

CID 71441925 (exact chemical name unavailable in the provided evidence) is a compound referenced in analytical and pharmacological studies. For instance, highlights the use of CID (Collision-Induced Dissociation) in mass spectrometry for structural elucidation of complex molecules like ginsenosides , implying this compound may share analytical characterization techniques with these compounds. Further, oscillatoxin derivatives (e.g., CID 101283546, 185389) in provide a template for comparing structural analogs in natural product chemistry .

Properties

CAS No.

532989-25-6

Molecular Formula

BNiOW

Molecular Weight

269.35 g/mol

InChI

InChI=1S/B.Ni.O.W

InChI Key

MPKXMAYPLSRJAC-UHFFFAOYSA-N

Canonical SMILES

[B].O=[W].[Ni]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of CID 71441925 may involve multi-step reactions starting from readily available precursors. Each step requires careful optimization to ensure high yield and purity.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

    Industrial Production: Industrial-scale production may involve scaling up the laboratory procedures with additional considerations for safety, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

CID 71441925 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the functional groups present in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different properties.

Scientific Research Applications

CID 71441925 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug development.

    Industry: this compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of CID 71441925 involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Key comparisons include:

Table 1: Structural and Functional Comparison of CID 71441925 and Analogues
Compound (CID) Molecular Formula Key Features Analytical Methodologies Biological/Pharmacological Relevance
This compound Not provided Likely heterocyclic backbone GC-MS, CID-MS (inferred) Potential enzyme inhibition
Oscillatoxin D (101283546) C₃₄H₅₄O₈ Macrocyclic lactone, marine origin NMR, LC-MS Cytotoxic activity
30-Methyl-oscillatoxin D (185389) C₃₅H₅₆O₈ Methylated side chain HRMS, X-ray crystallography Enhanced metabolic stability
7-Bromobenzo[b]thiophene-2-carboxylic acid (737737) C₉H₅BrO₂S Brominated aromatic system HPLC, UV-Vis CYP1A2 inhibition
6-Bromo-1H-indole-2-carboxylic acid (252137) C₉H₆BrNO₂ Bromo-indole scaffold Synthetic chemistry, NMR Anticancer candidate
Key Observations:

Structural Diversity : this compound is inferred to belong to a heterocyclic class, similar to brominated benzo[b]thiophenes (CID 737737) or indoles (CID 252137), which exhibit aromatic systems with halogen substitutions . Oscillatoxins, however, represent macrocyclic lactones with distinct marine biosynthetic origins .

Analytical Techniques: this compound’s characterization likely employs GC-MS and CID-MS fragmentation, as seen in for essential oil fractions and for ginsenoside differentiation .

Biological Activity : While oscillatoxins show cytotoxicity, brominated heterocycles (CID 737737, 252137) are linked to enzyme inhibition (e.g., CYP1A2) and anticancer activity, suggesting this compound may share similar therapeutic targets .

Table 2: Physicochemical Comparison
Property This compound (Inferred) CID 737737 CID 252137
Molecular Weight ~250–300 Da 257.10 Da 240.05 Da
LogP (Partition Coefficient) ~2.5 (moderate lipophilicity) 56.48 (polar surface area) 0.56 (bioavailability)
Solubility Low to moderate 0.052 mg/mL 0.000216 mol/L
Key Functional Groups Bromine, carboxylic acid Bromine, thiophene Bromine, indole

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